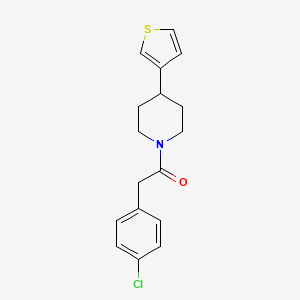

2-(4-Chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone

Description

2-(4-Chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a 4-chlorophenyl group attached to a ketone moiety and a piperidine ring substituted with a thiophen-3-yl group. This structural framework is common in medicinal chemistry for targeting enzymes or receptors, though specific biological data for this compound remain unexplored in the provided evidence.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNOS/c18-16-3-1-13(2-4-16)11-17(20)19-8-5-14(6-9-19)15-7-10-21-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZWDVLZPXYDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone, a compound featuring a piperidine core and thiophene moiety, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems and its mechanisms of action.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with piperidine and thiophene structures have shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies suggest that related compounds show promising results in inhibiting these enzymes, which are crucial in neurodegenerative diseases. For example, a similar compound demonstrated an IC50 value of 46.42 µM against BChE, indicating strong inhibitory potential .

Table 2: Enzyme Inhibition Data

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Compound A | 157.31 |

| Butyrylcholinesterase | Compound B | 46.42 |

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Modulation : Inhibition of AChE and BChE can lead to increased acetylcholine levels, enhancing cholinergic signaling.

Case Studies

A recent study explored the synthesis and biological evaluation of piperidine derivatives, including those structurally similar to this compound. The findings highlighted their potential as therapeutic agents in treating neurodegenerative conditions due to their enzyme inhibition properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Amide Bond Isomerization

- Target Compound : The thiophene substituent on the piperidine ring is moderately electron-rich due to sulfur’s lone pairs, which may reduce the double bond character of the adjacent ketone group compared to electron-withdrawing substituents. This could result in slower amide isomerization rates than nitro-substituted analogs.

- Compound (2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone): The 3,5-dinitrophenyl group strongly withdraws electrons, enhancing the amide’s double bond character and accelerating isomerization. Variable-temperature NMR studies revealed an isomerization energy barrier of ~67 kJ·mol⁻¹ and a rate constant of 380 s⁻¹ at coalescence .

- Comparison : The target compound’s thiophene likely results in a higher energy barrier for isomerization than the nitro-substituted analog, favoring greater conformational stability.

Aromatic Ring Modifications

- Compound (1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone): Replacing thiophene with a pyrazole ring introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity.

- Compound (1-(4-chlorophenyl)-2-[2-(2-hydroxyethylamino)-benzimidazol-1-yl]-ethanone hydrobromide): The benzimidazole core provides a larger aromatic surface for π-π stacking, while the hydroxyethylamino group adds solubility via salt formation (hydrobromide). This contrasts with the thiophene’s lipophilic sulfur, which may favor blood-brain barrier penetration .

Piperidine Substituent Basicity and Solubility

- Compounds (e.g., 1-(4-(aminomethyl)piperidin-1-yl)ethanone): Aminomethyl substituents on piperidine increase basicity, enabling salt formation (e.g., hydrochlorides) for improved solubility. The target compound’s thiophene lacks basicity, relying on lipophilicity for passive diffusion .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Molecular weights estimated from formulas or CAS data.

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase amide bond rigidity, while electron-donating groups (e.g., thiophene in the target) may enhance metabolic stability .

- Solubility vs. Permeability : Polar groups (pyrazole, hydroxyl, salts) improve solubility but may limit bioavailability. The target compound’s thiophene balances lipophilicity for membrane penetration .

- Salt Formation : Basic piperidine derivatives () enable salt-based formulations, whereas the target compound’s neutral thiophene may require prodrug strategies for solubility enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.